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Introduction

VT-1598 is a novel, orally bioavailable tetrazole-based antifungal agent currently under
development for the treatment of a wide range of invasive fungal infections.[1][2] It functions as
a highly selective inhibitor of fungal cytochrome P450 sterol 14a-demethylase (CYP51), an
essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell
membrane.[1][3] This targeted mechanism, coupled with a high specificity for the fungal
enzyme over human CYP450 enzymes, suggests a potential for reduced drug-drug interactions
and an improved safety profile compared to existing azole antifungals.[1][2] This document
provides a comprehensive overview of the pharmacological profile and preliminary safety data
for VT-1598 tosylate, drawing from preclinical and early clinical studies.

Pharmacological Profile

Mechanism of Action

VT-1598 exerts its antifungal activity by potently inhibiting fungal CYP51. This enzyme is crucial
for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of
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ergosterol and the accumulation of toxic 14a-methylated sterols in the fungal cell membrane.
This disruption of membrane integrity and function ultimately results in the inhibition of fungal
growth and replication. The high selectivity of VT-1598 for fungal CYP51 is a key characteristic,
minimizing its impact on human steroidogenesis and the metabolism of other drugs.[1][3]
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Caption: Mechanism of action of VT-1598 in the fungal cell.

In Vitro Antifungal Activity
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VT-1598 has demonstrated a broad spectrum of in vitro activity against a variety of clinically
important fungal pathogens. Antifungal susceptibility testing was conducted using broth
microdilution methods according to Clinical and Laboratory Standards Institute (CLSI)
standards.[2]

Fungal Species In Vitro Activity Highlights

Candid Active against various Candida species,
andida spp.
PP including fluconazole-resistant isolates.[2][3]

Demonstrated activity against Cryptococcus
Cryptococcus spp. species.[3]

Active against Blastomyces, Histoplasma,
Endemic Fungi Coccidioides immitis, and Coccidioides

posadasii.[2][4]

_ Demonstrated activity against Aspergillus
Aspergillus spp. species.[3]

) ) Showed in vitro activity against this species of
Rhizopus arrhizus
mucormycetes.[3]

Notably, the in vitro activity of VT-1598 was comparable or superior to that of several clinically
available antifungal agents, including amphotericin B, fluconazole, caspofungin, voriconazole,
and posaconazole.[2] For instance, the Minimum Inhibitory Concentrations (MICs) of VT-1598
against Coccidioides posadasii and Coccidioides immitis isolates were 1 pg/mL and 0.5 pg/mL,
respectively, whereas the MIC of fluconazole against both isolates was 16 pg/mL.[4]

In Vivo Efficacy

The antifungal efficacy of VT-1598 has been evaluated in several murine models of invasive
fungal infections.

« Invasive Aspergillosis: In neutropenic mouse models of invasive aspergillosis, VT-1598
demonstrated dose-dependent reductions in lung and kidney fungal burden.[5] A survival
study showed 100% survival at doses of 20 and 40 mg/kg once daily, with sustained
suppression of fungal burden even after drug washout.[5]
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e Central Nervous System (CNS) Coccidioidomycosis: In murine models of CNS
coccidioidomycosis caused by C. posadasii and C. immitis, VT-1598 treatment resulted in
significant, dose-related improvements in survival and reductions in brain fungal burden.[4]

o Other Infections: VT-1598 has also shown high efficacy in reducing fungal burden and
improving survival rates in murine models of invasive candidiasis and cryptococcosis.[3]
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Caption: Workflow for a murine model of disseminated invasive aspergillosis.

Pharmacokinetics

The pharmacokinetic properties of VT-1598 and its primary metabolite, VT-11134, have been
characterized in both preclinical animal models and a first-in-human clinical study.[3]

Preclinical Pharmacokinetics (Mice)

e The half-life of VT-1598 in mice is approximately 24 hours.[4]
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e Plasma concentrations of VT-1598 were dose-dependent. Two days after the last treatment
in a fungal burden study, plasma concentrations were 1.95 + 0.63 pg/mL for a 4 mg/kg dose
and 17.6 + 5.50 pg/mL for a 20 mg/kg dose.[4]

e The plasma area-under-the-curve (AUC) of VT-1598 increased in a nearly linear fashion
between 5 and 40 mg/kg after 5 days of once-daily administration.[5]

Clinical Pharmacokinetics (Healthy Adult Subjects)

A Phase 1, single-ascending dose study was conducted in healthy adults with oral doses of 40,
80, 160, 320, and 640 mg of VT-1598.[1][3]

Table 1: Pharmacokinetic Parameters of VT-1598 in Healthy Adults (Fasted State)

Dose (mg) Cmax (ng/mL) AUCO-last Tmax (h)
(ng*h/mL)

40 31.00 116.1 4.01

80 N/A N/A N/A

160 N/A N/A N/A

320 N/A N/A 5.14

640 279.4 4507 N/A

Data presented as geometric means. N/A indicates data not explicitly provided in the search
results.[3]

Table 2: Pharmacokinetic Parameters of VT-11134 (Primary Metabolite) in Healthy Adults
(Fasted State)
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Dose of VT- AUCO-last .
Cmax (ng/mL) Tmax (h) Half-life (h)

1598 (mg) (ng*h/mL)

40 N/A 1140 5.01 103-126

80 24.96 N/A 6.00 103-126
160 N/A N/A 6.00 103-126
320 N/A N/A N/A 103-126
640 108.8 7156 6.00 103-126

Data presented as geometric means. N/A indicates data not explicitly provided in the search
results.[3]

e Food Effect: The administration of VT-1598 with food resulted in a 44% increase in Cmax
and a 126% increase in AUCO-last for the parent drug.[1][3] Conversely, the Cmax of the
metabolite VT-11134 decreased by 23%, while its AUCO-last remained unchanged.[1][3]

o Excretion: Neither VT-1598 nor its primary metabolite, VT-11134, were detected in the urine.

[1]13]
Preliminary Safety and Tolerability
Preclinical Safety
In murine studies, VT-1598 was well-tolerated at therapeutic doses.[4]
Clinical Safety

The first-in-human, single-ascending dose study in healthy adult subjects provides the primary
clinical safety data for VT-1598 to date.[1][3]

» Adverse Events: No serious adverse events (AEs) or AEs leading to early termination were
observed across all dose cohorts (40 mg to 640 mg).[1][3]

e Overall Tolerability: The safety and pharmacokinetic profiles from this initial clinical study
support the further clinical development of VT-1598.[1][3]
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Logical Flow of Safety Assessment for VT-1598
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Caption: Logical progression of the safety assessment for VT-1598.

Experimental Protocols

Antifungal Susceptibility Testing
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Methodology: Antifungal susceptibility testing was performed by broth microdilution or
macrodilution methods in accordance with the standards of the Clinical and Laboratory
Standards Institute (CLSI).[2]

Isolates: Clinical isolates of various fungal species were utilized.[2]

Comparators: Clinically available antifungal agents were tested in parallel against each
isolate.[2]

Murine Model of CNS Coccidioidomycosis

Animal Model: Murine models were used to establish CNS infections with Coccidioides
posadasii and Coccidioides immitis.[4]

Drug Formulation: For the C. immitis studies, a tosylate salt of VT-1598 was used.[4]

Treatment Regimen: Treatment was administered for 7 days in the fungal-burden studies
and 14 days in the survival studies.[4]

Endpoint Analysis: Fungal burden in brain tissue was assessed 24 to 48 hours post-
treatment in the fungal-burden studies. In the survival studies, endpoints were the time to
morbidity or prespecified study completion dates. Plasma concentrations of VT-1598 were
also measured.[4]

First-in-Human Clinical Study

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.

[11[3]
Participants: Healthy adult subjects.[1][3]
Dose Cohorts: Single oral doses of 40, 80, 160, 320, and 640 mg of VT-1598.[1][3]

Randomization: Within each dose cohort, eight subjects were randomized to receive either
VT-1598 or a placebo in a 3:1 ratio.[1][3]

Food Effect Arm: A 160 mg dose cohort was evaluated in both fasted and fed states to
assess the impact of food on pharmacokinetics.[1][3]
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» Pharmacokinetic Sampling: Blood samples were collected at various time points to
determine the plasma concentrations of VT-1598 and its primary metabolite, VT-11134.[3]

o Safety Assessments: Safety and tolerability were monitored throughout the study.[1][3]
Conclusion

VT-1598 tosylate is a promising new antifungal agent with a potent and selective mechanism
of action. It exhibits a broad spectrum of in vitro activity and has demonstrated significant
efficacy in preclinical models of several serious invasive fungal infections. The preliminary data
from the first-in-human clinical study indicates that single oral doses of VT-1598 are well-
tolerated and exhibit a predictable pharmacokinetic profile. These findings strongly support the
continued clinical development of VT-1598 for the treatment of invasive fungal diseases.
Further studies will be necessary to evaluate the efficacy and safety of multiple-dose regimens
in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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